molecular formula C7H5ClN4S B2577195 3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine CAS No. 1909325-80-9

3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B2577195
CAS RN: 1909325-80-9
M. Wt: 212.66
InChI Key: UTKFJMCRUWGHGN-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure . These types of compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized using multi-component one-pot and green synthetic methodologies .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations are used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .


Chemical Reactions Analysis

The chemical reactivity of similar compounds can be explored through various reactions. For instance, Suzuki–Miyaura cross-coupling is a widely-used transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often studied using various techniques. For instance, an optical transparency at the cut-off wavelength can be determined by UV–Vis–NIR spectroscopy . Thermal behavior can be studied by TGA/DTA analysis .

Scientific Research Applications

Synthesis and Reactivity

The compound 3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine is a versatile intermediate in organic synthesis, demonstrating broad reactivity with various nucleophiles. In the realm of heterocyclic chemistry, it serves as a pivotal precursor for the synthesis of a diverse array of cyclic, acyclic, and heterocyclic compounds, including amides, pyrrolones, benzofurans, and thiadiazoles. The reaction outcomes are significantly influenced by the initial reagents' structure, the nucleophilic agent's strength, and the reaction conditions, offering pathways to synthesize compounds with potential pharmacological activities (Kamneva, Anis’kova, & Egorova, 2018).

Pharmacological Activities

The structure of this compound, particularly when integrated into 1,3,4-thiadiazole derivatives, has been associated with significant pharmacological interest. These derivatives have been investigated for their extensive pharmacological activities. Notably, the 1,3,4-thiadiazole scaffold, characterized by the toxophoric N2C2S moiety, exhibits promising anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This underscores the importance of such scaffolds in the development and design of new drugs, highlighting their potential in various therapeutic areas (Mishra, Singh, Tripathi, & Giri, 2015).

Biological Activities of Derivatives

Explorations into the biological activities of 1,3,4-thiadiazole and oxadiazole derivatives, into which the core structure of this compound can be incorporated, reveal a spectrum of biological effects. These derivatives have shown remarkable anti-microbial, anti-inflammatory, anti-tubercular, antidiabetic, diuretic, anti-depressant, radio-protective, anti-leishmanial, and cytotoxic activities. The structure-activity relationship (SAR) analysis of these compounds provides a foundation for designing newer derivatives with enhanced efficacy and safety, positioning this chemical structure as a crucial element in medicinal chemistry for future drug development (Alam, 2018).

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They often indicate that these compounds can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-5-4(2-1-3-10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKFJMCRUWGHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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